structural characterization and properties of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine
structural characterization and properties of 3-(3-Methylphenethyl)-1h-pyrazol-5-amine
Title: Structural Characterization and Pharmacological Properties of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine: A Technical Whitepaper
Executive Summary The compound 3-(3-Methylphenethyl)-1H-pyrazol-5-amine (Molecular Formula: C₁₂H₁₅N₃) is a highly versatile, bi-functional heteroaromatic building block. Characterized by an electron-rich pyrazole core, a primary amine, and a lipophilic 3-methylphenethyl appendage, this scaffold has emerged as a critical intermediate in the design of advanced therapeutics, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines and substrate-competitive epigenetic modulators (e.g., SMYD2 inhibitors) [1]. This whitepaper provides a comprehensive, self-validating guide to the structural dynamics, synthesis, analytical characterization, and pharmacological utility of this compound.
Structural Architecture & Physicochemical Profiling
The reactivity and biological target engagement of 3-(3-Methylphenethyl)-1H-pyrazol-5-amine are governed by its unique physicochemical properties and its capacity for prototropic annular tautomerism.
Tautomerism and Conformational Dynamics
In solution, 3(5)-aminopyrazoles exist in a dynamic equilibrium between the 3-amino and 5-amino tautomers [2]. The position of this equilibrium is heavily influenced by solvent polarity and hydrogen-bonding capacity. For 3-(3-Methylphenethyl)-1H-pyrazol-5-amine, the 5-amino tautomer is generally favored in polar environments due to the stabilization of the internal dipole and the steric relief provided by distancing the amine from the bulky 3-methylphenethyl group. Understanding this tautomerism is critical, as it dictates the regioselectivity of downstream electrophilic substitutions and cyclizations.
Quantitative Physicochemical Data
The table below summarizes the core physicochemical properties that make this compound an ideal starting material for central nervous system (CNS) and oncology drug discovery.
| Property | Value | Causality / Significance |
| Molecular Weight | 201.27 g/mol | Highly ligand-efficient; leaves ample molecular weight budget for downstream functionalization while adhering to Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.1 | The 3-methylphenethyl group provides balanced lipophilicity, ensuring optimal membrane permeability without excessive hydrophobic trapping. |
| TPSA | 54.0 Ų | Excellent for intracellular target engagement and potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 2 (-NH₂, -NH) | Crucial for anchoring the molecule into the hinge regions of kinases or the lysine-binding channels of methyltransferases. |
| H-Bond Acceptors | 2 (N, -NH₂) | Facilitates critical electrostatic interactions with protein backbone amides. |
Synthetic Methodology: Mechanistic Causality & Protocols
The synthesis of 3-substituted 1H-pyrazol-5-amines is typically achieved via the cyclocondensation of a β-ketonitrile with hydrazine [3]. The following protocol is designed as a self-validating system to ensure high yield and regiochemical purity.
Protocol: One-Pot Cyclocondensation Synthesis
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Electrophile Preparation: Dissolve 10.0 mmol of 5-(3-methylphenyl)-3-oxopentanenitrile in 25 mL of absolute ethanol.
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Causality: Absolute ethanol is utilized rather than aqueous solvents to prevent premature hydrolysis of the highly reactive nitrile group, while simultaneously providing a protic environment to stabilize the transition state of the initial nucleophilic attack.
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Nucleophile Addition: Add 12.0 mmol (1.2 eq) of hydrazine hydrate (64% in water) dropwise at 0 °C under constant stirring.
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Causality: Dropwise addition at low temperatures controls the exothermic formation of the hydrazone intermediate, preventing competing side reactions such as dimerization or azine formation.
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Cyclization: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.
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Causality: Thermal energy is required to overcome the activation barrier for the intramolecular nucleophilic attack of the secondary hydrazone nitrogen onto the nitrile carbon. This step drives the aromatization of the pyrazole ring, rendering the reaction thermodynamically irreversible.
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Isolation: Cool the mixture to room temperature, concentrate in vacuo, and precipitate the product by adding 50 mL of ice-cold water. Filter and wash the resulting solid with cold water.
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Self-Validation Checkpoint: Analyze the crude solid via FT-IR. The successful cyclization is validated by the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹ and the emergence of a broad N-H stretch at 3200–3400 cm⁻¹ alongside pyrazole C=N/C=C stretches at 1550–1600 cm⁻¹.
Caption: Mechanistic workflow and tautomeric equilibrium in the synthesis of the pyrazole core.
Analytical Characterization & Self-Validation
Accurate structural characterization requires overcoming the line-broadening effects caused by tautomeric exchange.
NMR Protocol and Causality
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Protocol: Dissolve 15 mg of the synthesized compound in 0.5 mL of DMSO-d₆. Acquire ¹H-NMR spectra at 400 MHz.
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Causality: While CDCl₃ is a standard solvent, the use of a highly polar, strongly hydrogen-bonding solvent like DMSO-d₆ is intentional. DMSO effectively "locks" the tautomeric equilibrium by forming stable intermolecular hydrogen bonds with the pyrazole -NH and -NH₂ groups. This reduces the proton exchange rate below the NMR timescale, yielding sharp, well-resolved signals rather than broad, uninterpretable humps.
Expected ¹H-NMR Spectral Assignments (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 11.20 | br s | 1H | Pyrazole N-H (exchangeable) |
| 7.15 - 6.95 | m | 4H | Aromatic protons (3-methylphenyl ring) |
| 5.20 | s | 1H | Pyrazole C4-H |
| 4.50 | br s | 2H | Amine -NH₂ (exchangeable) |
| 2.85 - 2.75 | m | 4H | Ethylene bridge (-CH₂-CH₂-) |
| 2.28 | s | 3H | Aryl -CH₃ |
Pharmacological Utility: Epigenetic Modulation (SMYD2)
Derivatives of 1H-pyrazol-5-amine are highly privileged structures in oncology, specifically as inhibitors of the lysine methyltransferase SMYD2 [1]. SMYD2 represses the tumor suppressor p53 by methylating it at lysine 370 (K370).
Mechanism of Action & Binding Causality
When elaborated into complex amides, the 3-(3-Methylphenethyl)-1H-pyrazol-5-amine scaffold acts as a substrate-competitive inhibitor.
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The Pyrazole Core: The -NH and -NH₂ groups act as a critical hydrogen bond donor/acceptor network, interacting directly with the backbone carbonyls of residues V202 and M205 within the SMYD2 lysine-binding channel.
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The 3-Methylphenethyl Group: This flexible, lipophilic appendage extends deep into the hydrophobic pocket adjacent to the active site. The flexibility of the ethylene bridge allows the 3-methylphenyl ring to adopt an optimal conformation, maximizing van der Waals interactions and displacing high-energy water molecules, thereby driving binding affinity through the hydrophobic effect.
Protocol: SMYD2 Biochemical Validation Assay
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Assembly: Incubate recombinant SMYD2 (2 nM) with a p53-derived peptide substrate (100 nM) in assay buffer (50 mM Tris-HCl, pH 9.0). Causality: A pH of 9.0 ensures the optimal deprotonation of the target lysine (K370), priming it for nucleophilic attack.
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Dosing: Add the pyrazole derivative in a 10-point dose-response curve.
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Initiation: Initiate the reaction by adding the methyl donor, S-adenosylmethionine (SAM) (1 µM). Causality: Adding SAM last ensures the inhibitor has achieved thermodynamic binding equilibrium with the apo-enzyme.
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Validation: Quench after 30 minutes and measure via AlphaLISA. Self-Validation: Always include a no-enzyme control to establish baseline noise and a known clinical inhibitor (e.g., AZ505) to validate assay sensitivity and dynamic range.
Caption: Logical relationship of SMYD2 inhibition by pyrazole derivatives leading to p53 activation.
References
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Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles Source: Molecules (MDPI) URL:[Link]
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Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: National Institutes of Health (PMC) URL:[Link]
